L-693989

説明

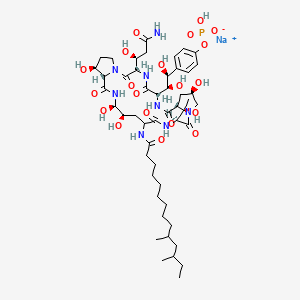

Structure

2D Structure

特性

分子式 |

C50H80N8NaO20P |

|---|---|

分子量 |

1167.2 g/mol |

IUPAC名 |

sodium [4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |

InChI |

InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1/t25?,26?,27-,29+,31?,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+;/m0./s1 |

InChIキー |

VAHIZUPRWJROTF-IHGMYELDSA-M |

異性体SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)[C@H](CC(=O)N)O)O)O)O.[Na+] |

正規SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |

同義語 |

L 693989 L-693,989 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-693989 (Pneumocandin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693989 is a member of the pneumocandin family of lipopeptide antibiotics, a subgroup of the echinocandins. These natural products, produced by the fungus Glarea lozoyensis, exhibit potent antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and other pneumocandins, focusing on their molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary mechanism of action of this compound and other pneumocandins is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability and shape to the fungal cell.[2] Importantly, β-(1,3)-D-glucan and its synthesizing enzyme are absent in mammalian cells, making it a highly specific and attractive target for antifungal therapy.[3]

The inhibition of β-(1,3)-D-glucan synthase by pneumocandins disrupts the integrity of the fungal cell wall, leading to a cascade of downstream effects that ultimately result in fungal cell death.[2] This fungicidal activity is particularly effective against rapidly growing hyphal tips where cell wall synthesis is most active.

Quantitative Data: In Vitro Antifungal Activity

The potency of pneumocandins has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) for β-(1,3)-D-glucan synthase. The following tables summarize the available quantitative data for pneumocandins against key fungal pathogens.

| Fungal Species | Pneumocandin Compound | MIC Range (µg/mL) | Reference |

| Candida albicans | L-733,560 | 0.03 - 0.25 | [4] |

| Candida glabrata | L-733,560 | 0.06 - 0.5 | [4] |

| Candida parapsilosis | L-733,560 | 0.25 - 2.0 | [4] |

| Candida krusei | L-733,560 | 0.12 - 1.0 | [4] |

| Aspergillus fumigatus | L-693,989 | Not specified | [5] |

| Aspergillus flavus | Caspofungin (derived from pneumocandin B0) | MEC: ≤0.125 | [6][7] |

| Aspergillus terreus | Caspofungin (derived from pneumocandin B0) | MEC: ≤0.125 | [6] |

Note: MEC (Minimum Effective Concentration) is often used for filamentous fungi and represents the lowest concentration causing aberrant hyphal growth.

| Fungal Species | Pneumocandin Compound | IC50 for β-(1,3)-D-Glucan Synthase (µM) | Reference |

| Candida albicans | Pneumocandin A0 | 1.25 | [8] |

Signaling Pathways and Cellular Response to Pneumocandin Treatment

The inhibition of β-(1,3)-D-glucan synthesis by pneumocandins triggers a complex cellular stress response in fungi. This response involves the activation of several signaling pathways as the cell attempts to compensate for the damaged cell wall.

As depicted in the diagram, the inhibition of β-(1,3)-D-glucan synthase leads to a compromised cell wall. This cell wall stress is sensed by the fungus, which in turn activates compensatory signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways.[3][9][10] These pathways converge to upregulate the synthesis of chitin, another key structural polysaccharide in the fungal cell wall, in an attempt to maintain cellular integrity. However, this compensatory mechanism is often insufficient to overcome the effects of potent pneumocandin inhibition, leading to osmotic instability and eventual cell lysis.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of β-(1,3)-D-glucan synthase.

Methodology:

-

Fungal Culture and Microsome Preparation:

-

Culture the desired fungal strain (e.g., Candida albicans) to mid-log phase in an appropriate growth medium.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the fungal cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

-

Prepare a microsomal fraction, which is enriched in membrane-bound enzymes including β-(1,3)-D-glucan synthase, by differential centrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal preparation, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), activators such as GTPγS, and various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]glucose.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection and Quantification:

-

Stop the reaction by adding a precipitating agent, such as 10% trichloroacetic acid.

-

Collect the insoluble radiolabeled β-(1,3)-D-glucan product by vacuum filtration through a glass fiber filter.

-

Wash the filter extensively to remove unincorporated UDP-[14C]glucose.

-

Quantify the radioactivity retained on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control and determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the fungal test organism from a fresh culture. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal inoculum.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Reading the MIC:

-

Visually inspect the microtiter plates for fungal growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound, a member of the pneumocandin class of antifungals, exerts its potent fungicidal activity through the specific inhibition of β-(1,3)-D-glucan synthase. This targeted mechanism disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. The high specificity of this target for fungal cells underlies the favorable safety profile of this class of drugs. The in vitro assays described herein provide robust methods for quantifying the antifungal potency and further investigating the mechanism of action of pneumocandins and other β-(1,3)-D-glucan synthase inhibitors. This in-depth understanding is crucial for the continued development and optimization of novel antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Aerosol and parenteral pneumocandins are effective in a rat model of pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. mdpi.com [mdpi.com]

- 10. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to MK-886: A Prototypical 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

Note on L-693989: Initial searches for this compound in the context of 5-lipoxygenase-activating protein (FLAP) inhibition did not yield relevant results. The scientific literature primarily identifies this compound as a water-soluble lipopeptide with anticandidal and antipneumocystis properties.[1] In contrast, MK-886 is a well-documented and extensively studied FLAP inhibitor. Therefore, this guide will focus on MK-886 as a representative example to fulfill the core requirements of the request for an in-depth technical guide on a FLAP inhibitor.

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[2][3] These molecules are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4][5] The synthesis of leukotrienes is critically dependent on the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral nuclear membrane protein.[2][6] FLAP functions by binding arachidonic acid and presenting it to 5-lipoxygenase, a crucial step for the subsequent enzymatic conversion to leukotriene A4 (LTA4).[2][6]

MK-886 was a pioneering compound in the field of anti-inflammatory drug discovery, as it was identified as a potent inhibitor of leukotriene biosynthesis in intact cells, yet it did not inhibit the 5-lipoxygenase enzyme in cell-free systems.[2] This led to the discovery of FLAP as the direct molecular target of MK-886.[2] By binding to FLAP, MK-886 prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the production of all leukotrienes (both LTB4 and the cysteinyl leukotrienes).[2][6] This guide provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols related to MK-886.

Mechanism of Action

The mechanism of FLAP inhibition by MK-886 involves a direct, high-affinity binding interaction with the FLAP protein. This interaction is non-competitive with respect to the 5-lipoxygenase enzyme itself. Instead, MK-886 occupies the arachidonic acid binding site on FLAP, physically obstructing the substrate from accessing the enzyme. This effectively shuts down the entire leukotriene synthesis pathway at a very upstream point. The central role of FLAP in presenting arachidonic acid to 5-lipoxygenase makes it a key regulatory node in leukotriene production.[2][6]

Signaling Pathway of Leukotriene Synthesis and FLAP Inhibition

The following diagram illustrates the cellular pathway of leukotriene biosynthesis and the point of intervention for FLAP inhibitors like MK-886.

Quantitative Data for MK-886

The inhibitory potency of MK-886 has been characterized in various cellular systems. The following table summarizes key quantitative data.

| Assay Type | Cell Type | Stimulus | Measured Product | IC50 Value |

| Leukotriene B4 Synthesis | Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Calcium Ionophore) | LTB4 | ~3-5 nM |

| FLAP Binding | Rat Leukocyte Membranes | - | [3H]MK-886 Displacement | ~1.6 nM (Kd) |

| Leukotriene Synthesis | Intact Activated Leukocytes | - | Leukotrienes | Potent Inhibition |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and stimulus concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FLAP inhibitors. Below are representative protocols for key experiments.

1. FLAP Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for FLAP using radiolabeled MK-886.

Methodology:

-

Membrane Preparation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human blood. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Incubation: In a multi-well plate, combine the leukocyte membranes, a fixed concentration of [3H]MK-886 (e.g., 1-2 nM), and varying concentrations of the test compound (e.g., this compound if it were a FLAP inhibitor, or a known competitor). Incubate at 4°C for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd for the test compound can be calculated using the Cheng-Prusoff equation.

2. Cellular Leukotriene Synthesis Assay

This protocol outlines a method to measure the inhibitory effect of a compound on leukotriene production in intact cells.

Methodology:

-

Cell Isolation: Isolate PMNLs from heparinized whole blood using density gradient centrifugation.

-

Pre-incubation: Resuspend the cells in a physiological buffer and pre-incubate them with various concentrations of the test compound (e.g., MK-886) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (e.g., 1-5 µM), to the cell suspension. Incubate for a further period (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding ice-cold methanol or another organic solvent to precipitate proteins and extract the lipids.

-

Leukotriene Extraction: Centrifuge the samples to remove cell debris. The supernatant containing the leukotrienes can be further purified and concentrated using solid-phase extraction (SPE).

-

Quantification: Analyze the extracted samples to quantify the amount of LTB4 and/or cysteinyl leukotrienes produced. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

-

Data Analysis: Plot the inhibition of leukotriene production against the concentration of the test compound to determine the IC50 value.

Conclusion

MK-886 has been an invaluable pharmacological tool for elucidating the critical role of FLAP in the biosynthesis of leukotrienes. Its mechanism of action, involving the direct inhibition of arachidonic acid transfer to 5-lipoxygenase, represents a distinct and effective strategy for modulating leukotriene-mediated inflammation. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel FLAP inhibitors. Although early FLAP inhibitors like MK-886 did not reach the market, the continued interest in this target for inflammatory diseases underscores the importance of the foundational research conducted with these pioneering compounds.

References

- 1. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-lipoxygenase-activating protein is an arachidonate binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693,989: An Orally Active Antifungal and Antipneumocystis Agent

Initial investigations into the compound L-693,989 reveal its primary role as an orally active, water-soluble lipopeptide with significant anticandidal and antipneumocystis properties. Extensive searches for its involvement in the leukotriene biosynthesis pathway, including inhibition of key enzymes such as 5-lipoxygenase (5-LOX) or 5-lipoxygenase-activating protein (FLAP), have yielded no direct evidence or published research to support this function.

This technical guide addresses the known biological activities of L-693,989 based on available scientific literature and clarifies the current understanding of its mechanism of action, which is distinct from the initially proposed topic of leukotriene biosynthesis inhibition.

Core Biological Activity: Antifungal and Antipneumocystis Action

L-693,989 is recognized for its efficacy against pathogenic fungi and Pneumocystis carinii, the causative agent of Pneumocystis pneumonia (PCP). Research has highlighted its potential as a therapeutic agent in treating these infections.

A key study demonstrated the antipneumocystis activity of L-693,989 in a rat model. The compound was shown to be effective in preventing the development of P. carinii cysts, indicating its promise for the research and potential treatment of P. carinii pneumonia[1].

Mechanism of Action

The precise molecular mechanism by which L-693,989 exerts its antifungal and antipneumocystis effects is not detailed in the provided search results. However, its classification as a lipopeptide suggests a potential interaction with fungal or protozoan cell membranes, a common mechanism for this class of compounds. Further research would be needed to elucidate the specific molecular targets.

The Leukotriene Biosynthesis Pathway: A Brief Overview

To provide context for the initial query, the leukotriene biosynthesis pathway is a critical inflammatory cascade. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[2][3] The synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and present the arachidonic acid substrate.[2][4] This pathway is a significant target for anti-inflammatory drug development, with inhibitors like Zileuton (a 5-LOX inhibitor) and MK-886 (a FLAP inhibitor) being well-characterized.[2][5][6]

Below is a simplified representation of the leukotriene biosynthesis pathway and the points of action for known inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the 5-lipoxygenase pathway in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 5-lipoxygenase activity in mice during cuprizone-induced demyelination attenuates neuroinflammation, motor dysfunction and axonal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on L-693989: Target Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the target selectivity and binding affinity of the compound L-693989. A thorough search of publicly available scientific literature and databases was conducted to collate and present all pertinent quantitative data, experimental methodologies, and associated signaling pathways. However, the search did not yield any specific information, quantitative data, or detailed experimental protocols for a compound designated this compound.

The following sections detail the standard experimental methodologies and data presentation formats that would be utilized for such a compound, should data become available. This guide is intended to serve as a framework for the analysis and presentation of target selectivity and binding affinity data for novel compounds.

Introduction to Target Selectivity and Binding Affinity

In drug discovery and development, two of the most critical parameters for characterizing a compound are its binding affinity and target selectivity.

-

Binding Affinity: This refers to the strength of the interaction between a single biomolecule (e.g., a drug) and its target (e.g., a protein receptor). It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

-

Target Selectivity: This describes the ability of a compound to bind to its intended target with high affinity while having low affinity for other, unintended targets. High target selectivity is crucial for minimizing off-target effects and reducing the potential for adverse drug reactions. Selectivity is often expressed as a ratio of the binding affinities for the off-target versus the primary target.

Quantitative Data Summary

Should data for this compound become available, it would be presented in a structured tabular format to facilitate clear comparison of its binding profile across various targets.

Table 1: Hypothetical Binding Affinity of this compound for Various Targets

| Target | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| Target A | [3H]-Radioligand X | Radioligand Binding | ||||

| Target B | Substrate Y | Enzyme Inhibition | ||||

| Target C | [125I]-Radioligand Z | Radioligand Binding | ||||

| Off-Target D | [3H]-Radioligand X | Radioligand Binding | ||||

| Off-Target E | Substrate W | Enzyme Inhibition |

This table is a template. No actual data for this compound was found.

Table 2: Hypothetical Selectivity Profile of this compound

| Primary Target | Off-Target | Selectivity (Fold) |

| Target A | Off-Target D | |

| Target A | Off-Target E |

Selectivity is calculated as Ki (Off-Target) / Ki (Primary Target). This table is a template. No actual data for this compound was found.

Experimental Protocols

The determination of binding affinity and selectivity involves a variety of established experimental techniques. The specific protocols would be detailed here.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[1][2][3][4][5]

-

Saturation Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximal number of binding sites (Bmax) in a given tissue or cell preparation.[1][4][5] The protocol typically involves incubating a fixed amount of the biological preparation with increasing concentrations of the radioligand until saturation is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Competition Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the target.[1][2][4] A fixed concentration of radioligand is incubated with the biological preparation in the presence of varying concentrations of the unlabeled test compound.

The general workflow for a radioligand binding assay is depicted below.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to measure the potency of a compound in inhibiting the activity of a specific enzyme.[6][7][8]

-

Methodology: A typical protocol involves incubating the enzyme with its substrate and varying concentrations of the inhibitor (e.g., this compound). The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time. The data is then used to calculate the IC50 value, which can be converted to a Ki value.

The logical flow of an enzyme inhibition assay is illustrated in the following diagram.

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Holographic enzyme inhibition assays for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693989: A Technical Guide for the Investigation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-693989, a potent and specific inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP). As a member of the "quindole" class of compounds, this compound serves as a critical tool for the study of inflammatory pathways mediated by leukotrienes. Leukotrienes are powerful lipid mediators implicated in a host of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By targeting FLAP, this compound effectively blocks the synthesis of all leukotrienes, offering a significant advantage for dissecting their roles in pathological processes. This document details the mechanism of action of this compound, presents quantitative data for its activity in comparison to other notable FLAP inhibitors, and provides comprehensive experimental protocols for its characterization. Furthermore, this guide includes detailed visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in inflammation research.

Introduction: The Role of FLAP in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The 5-lipoxygenase (5-LO) pathway plays a pivotal role in the inflammatory cascade through the production of leukotrienes from arachidonic acid.[1][2][3][4] The integral membrane protein, 5-Lipoxygenase-Activating Protein (FLAP), is an essential component of this pathway, acting as a scaffolding protein that facilitates the interaction between 5-lipoxygenase and its substrate, arachidonic acid, at the nuclear envelope of leukocytes.[1][5] Inhibition of FLAP represents an attractive therapeutic strategy as it prevents the formation of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1][5]

This compound is a potent inhibitor of leukotriene biosynthesis that belongs to a class of compounds known as quindoles, which are structurally a hybrid of indole and quinoline pharmacophores. Its specific mode of action is the direct inhibition of FLAP, thereby preventing the synthesis of all downstream leukotrienes.

Quantitative Analysis of FLAP Inhibitor Potency

| Compound | Assay Type | Target/Cell Type | IC50 (nM) | Reference |

| MK-886 | FLAP Binding | - | 30 | [6] |

| Leukotriene Biosynthesis | Intact Leukocytes | 3 | [6] | |

| Leukotriene Biosynthesis | Human Whole Blood | 1100 | [6] | |

| Quiflapon (MK-591) | FLAP Binding | - | 1.6 | [6][7] |

| Leukotriene Biosynthesis | Intact Human PMNLs | 3.1 | [6] | |

| Leukotriene Biosynthesis | Elicited Rat PMNLs | 6.1 | [6] | |

| Fiboflapon (GSK2190915) | FLAP Binding | - | 2.9 | [6] |

| LTB4 Inhibition | Human Blood | 76 | [6] | |

| AM679 | FLAP Binding | Human FLAP Membrane | 2 | [6] |

| Atuliflapon (AZD5718) | FLAP Binding (Kd) | - | 4.4 | [8] |

| LTB4 Inhibition | Human Whole Blood | 39 | [8] | |

| BI 665915 | FLAP Binding | - | 1.7 | [9] |

| FLAP Functional | Human Whole Blood | 45 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and other FLAP inhibitors.

In Vitro Assays

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in membrane preparations.

-

Materials:

-

Membrane preparations from cells overexpressing human FLAP

-

Radiolabeled FLAP ligand (e.g., [³H]MK-886)

-

This compound and other test compounds

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds.

-

In a multi-well plate, combine the cell membrane preparation, radiolabeled ligand, and the test compound or vehicle.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Place the filters into scintillation vials containing a scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

-

This cellular assay measures the inhibitory effect of this compound on the production of LTB4 and cysLTs in stimulated human neutrophils.

-

Materials:

-

Freshly isolated human PMNLs

-

This compound and other test compounds

-

Calcium ionophore A23187 (stimulant)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Methanol for reaction termination and extraction

-

Internal standards for LTB4 and cysLTs

-

ELISA or RIA kits for LTB4 and cysLTs, or LC-MS/MS system

-

-

Procedure:

-

Isolate human PMNLs from the whole blood of healthy donors using density gradient centrifugation.

-

Resuspend the purified PMNLs in buffer at a defined concentration.

-

Pre-incubate the PMNL suspension with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate leukotriene synthesis by adding calcium ionophore A23187.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding cold methanol.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant and quantify the levels of LTB4 and cysLTs using a validated ELISA, RIA, or by LC-MS/MS.[10][11][12]

-

Calculate the percentage of inhibition of leukotriene production for each concentration of this compound and determine the IC50 value.

-

This assay evaluates the downstream effects of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

-

Procedure:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.[1]

-

Incubate for a specified period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.[1][2]

-

Determine the effect of this compound on cytokine production and calculate the IC50 if a dose-dependent inhibition is observed.

-

In Vivo Assays

This is a classic animal model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[7][13][14][15][16]

-

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Carrageenan solution (1% in saline)

-

Plethysmometer for measuring paw volume

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

-

Procedure:

-

Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the vehicle-treated control group.

-

The degree of edema can be calculated as the difference in paw volume before and after carrageenan injection.[13]

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: The leukotriene biosynthesis pathway, highlighting the central role of FLAP and the inhibitory action of this compound.

Caption: A streamlined workflow for determining the binding affinity of this compound to FLAP.

Caption: Workflow for assessing the inhibitory effect of this compound on leukotriene production in primary human neutrophils.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway and leukotrienes in inflammatory processes. Its high potency and specificity for FLAP allow for the targeted inhibition of leukotriene synthesis, enabling researchers to elucidate the downstream consequences of this pathway's activation in various in vitro and in vivo models of inflammation. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for the effective utilization of this compound in studies aimed at understanding and ultimately targeting inflammatory diseases. As research in this field continues, a deeper understanding of the nuanced roles of leukotrienes, facilitated by inhibitors like this compound, will be instrumental in the development of novel anti-inflammatory therapeutics.

References

- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 3. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AZD5718 [openinnovation.astrazeneca.com]

- 9. Substituted indoles as potent and orally active 5-lipoxygenase activating protein (FLAP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sensitive and specific radioimmunoassay for leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

L-693989: A Review of its Biological Activity and Lack of Evidence for Effects on Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693989 is a compound that has been investigated for its biological activities. This technical guide provides a comprehensive overview of the available scientific literature concerning this compound. However, a thorough review of existing research reveals no direct evidence of its effects on the intricate pathways of arachidonic acid metabolism. This document will summarize the known characteristics of this compound and explicitly address the absence of data regarding its interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the synthesis of prostaglandins and leukotrienes.

Known Biological Activity of this compound

Scientific literature primarily identifies this compound as an agent with antibacterial and antiparasitic properties.[1] Investigations have focused on its efficacy against various pathogens, and it is in this context that the compound is predominantly described.

This compound and Arachidonic Acid Metabolism: An Absence of Evidence

Arachidonic acid is a polyunsaturated fatty acid that serves as the precursor for a wide array of biologically active lipid mediators, collectively known as eicosanoids. The metabolism of arachidonic acid is primarily carried out through three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins, prostacyclin, and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: This pathway is responsible for the synthesis of leukotrienes and lipoxins. Leukotrienes are potent inflammatory mediators involved in asthma and allergic reactions, while lipoxins generally exhibit anti-inflammatory properties.

-

Cytochrome P450 (CYP450) Pathway: This pathway generates a variety of eicosanoids with diverse biological activities, including roles in vascular function and inflammation.

A comprehensive search of scientific databases and literature reveals a notable absence of studies investigating the effects of this compound on any of these arachidonic acid metabolic pathways. There is no published data to suggest that this compound acts as an inhibitor or activator of cyclooxygenase or lipoxygenase enzymes. Consequently, there is no information available regarding its potential to modulate the production of prostaglandins or leukotrienes.

Signaling Pathways and Experimental Workflows

Due to the lack of experimental data on the interaction of this compound with arachidonic acid metabolism, it is not possible to create diagrams of signaling pathways, experimental workflows, or logical relationships in this context.

To illustrate the general pathways of arachidonic acid metabolism that would be relevant if such data were available, the following diagrams are provided for conceptual understanding.

General Arachidonic Acid Metabolism Pathways

Caption: Overview of the major enzymatic pathways of arachidonic acid metabolism.

Conclusion

References

Early Research and Development of L-693,989: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693,989 is a water-soluble lipopeptide belonging to the pneumocandin class of antifungal agents. Early research into this compound focused on its potent activity against Pneumocystis carinii, a fungus that is a common cause of pneumonia in immunocompromised individuals. This technical guide provides an in-depth overview of the foundational research and development of L-693,989, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Data Summary

The primary efficacy of L-693,989 was established in a rat model of Pneumocystis carinii pneumonia (PCP). The following tables summarize the key quantitative findings from these early studies.

Table 1: Therapeutic Efficacy of Parenteral L-693,989 in a Rat Model of Acute PCP

| Dose (mg/kg, twice daily for 4 days) | Efficacy (% elimination of cysts) |

| 0.15 | 90% |

Data from Schmatz DM, et al. (1992).[1]

Table 2: Prophylactic and Therapeutic Efficacy of Oral L-693,989 in a Rat Model of PCP

| Treatment Regimen | 90% Effective Dose (ED₉₀) (mg/kg) |

| Therapy of acute infection | 32 |

| Daily prophylaxis | 5 |

Data from Schmatz DM, et al. (1992).[1]

Table 3: Prophylactic Efficacy of Aerosolized L-693,989 in a Rat Model of PCP

| Dosing Regimen | Dose per Lung | Outcome |

| Daily | 0.7 µg | Effective prevention of P. carinii cysts and trophozoites |

| Weekly | 77.9 µg | Effective prevention of P. carinii cysts and trophozoites |

Data from Powles MA, et al. (1994).

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthesis

L-693,989, like other pneumocandins, targets the fungal cell wall by inhibiting the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-glucan polymers, which are essential structural components of the cell wall of many fungi, including the cyst form of Pneumocystis carinii. The inhibition of this pathway disrupts the integrity of the fungal cell wall, leading to cell death. Mammalian cells lack a cell wall and (1,3)-β-D-glucan synthase, making this a selective target for antifungal therapy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on L-693,989.

Rat Model of Pneumocystis carinii Pneumonia (PCP)

This model was used to evaluate the in vivo efficacy of L-693,989 for both therapy and prophylaxis of PCP.

a. Animal Model:

-

Species: Wistar or Sprague-Dawley rats with latent Pneumocystis carinii infections.

b. Immunosuppression Protocol:

-

Rats are immunosuppressed to facilitate the development of acute PCP.

-

Agent: Dexamethasone is administered in the drinking water. While specific concentrations used in the original L-693,989 studies are not detailed, a common method is to provide dexamethasone at a concentration of 2 mg/L.

-

Duration: The immunosuppressive regimen is maintained for 6-9 weeks to establish a robust infection.

c. Therapeutic Efficacy Study Design:

-

After the 6-week immunosuppression period, rats with established PCP are selected.

-

L-693,989 is administered, typically parenterally (e.g., subcutaneous or intravenous injection) or orally, at various doses.

-

Treatment is administered for a specified duration (e.g., twice daily for 4 days).

-

At the end of the treatment period, rats are euthanized, and their lungs are removed for analysis.

d. Prophylactic Efficacy Study Design:

-

Immunosuppression is initiated at the start of the study.

-

L-693,989 is administered concurrently with the immunosuppressive agent, starting from day one.

-

Dosing is continued for the duration of the immunosuppression period (e.g., 6 weeks).

-

At the end of the study, rats are euthanized, and their lungs are examined for the presence of P. carinii.

Quantification of Pneumocystis carinii in Lung Tissue

a. Lung Homogenization:

-

Aseptically remove the lungs from the euthanized rats.

-

Homogenize the lung tissue in a suitable buffer (e.g., phosphate-buffered saline) using a tissue homogenizer.

b. Staining and Microscopy:

-

Cyst Staining (Gomori Methenamine Silver - GMS):

-

Prepare smears of the lung homogenate on glass slides.

-

Fix the smears in 10% formalin.

-

Oxidize the smears with 5% chromic acid.

-

Treat with sodium bisulfite to remove residual chromic acid.

-

Immerse in a working methenamine-silver nitrate solution and heat until the smears turn a yellowish-brown.

-

Tone with gold chloride and treat with sodium thiosulfate.

-

Counterstain with Light Green.

-

P. carinii cysts will appear as black, thick-walled, spherical to crescent-shaped structures.

-

-

Trophozoite Staining (Giemsa):

-

Prepare thin smears of the lung homogenate and air-dry.

-

Fix with methanol.

-

Stain with a freshly prepared Giemsa solution.

-

Rinse with distilled water and air-dry.

-

Trophozoites will appear as small, pleomorphic organisms with a blue cytoplasm and a red nucleus.

-

c. Quantification:

-

The number of cysts and trophozoites are counted per high-power microscopic field.

-

An average count is determined from multiple fields to estimate the organism load in the lungs.

In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

-

Enzyme Preparation:

-

Prepare a crude enzyme extract from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) by cell lysis and centrifugation to isolate the membrane fraction containing the enzyme.

-

-

Assay Reaction:

-

The reaction mixture typically contains:

-

The enzyme preparation.

-

A buffer solution (e.g., HEPES).

-

The substrate: UDP-[14C]glucose.

-

An activator (e.g., GTPγS).

-

Varying concentrations of the inhibitor (L-693,989).

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Quantification of Glucan Synthesis:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-labeled glucan product.

-

Wash the filter to remove unincorporated UDP-[14C]glucose.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucan synthesis at each inhibitor concentration compared to a no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the inhibitor concentration.

-

Conclusion

The early research on L-693,989 established it as a promising agent for the treatment and prophylaxis of Pneumocystis carinii pneumonia. Its efficacy in animal models, coupled with a well-defined and selective mechanism of action targeting the fungal cell wall, laid the groundwork for the further development of pneumocandins and other (1,3)-β-D-glucan synthase inhibitors as a new class of antifungal drugs. The experimental protocols detailed herein provide a foundation for understanding the preclinical evaluation of this important compound.

References

Methodological & Application

Application Notes and Protocols for L-693989: In Vitro Studies

A comprehensive search for the compound "L-693989" in scientific literature and public databases has yielded no specific information. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been characterized in publicly accessible research. Therefore, the following application notes and protocols are provided as a generalized framework for the in vitro characterization of a novel compound, which can be adapted once the specific target and mechanism of action of this compound are identified.

General Workflow for In Vitro Compound Characterization

The following diagram outlines a typical workflow for the initial in vitro assessment of a novel experimental compound.

Caption: A generalized workflow for in vitro compound characterization.

Hypothetical Signaling Pathway and Experimental Protocol

Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," within a generic signaling pathway, the following protocols and diagrams illustrate how one might investigate its activity.

Hypothetical "Kinase X" Signaling Pathway

Caption: Hypothetical signaling pathway for "Kinase X" inhibition by this compound.

Experimental Protocol: Western Blot for "Kinase X" Pathway Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of a downstream substrate of "Kinase X."

Objective: To determine if this compound inhibits the phosphorylation of "Downstream Substrate" by "Kinase X" in a cellular context.

Materials:

-

Cell line expressing "Kinase X"

-

Cell culture medium and supplements

-

This compound

-

Stimulating ligand (e.g., growth factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Downstream Substrate

-

Anti-total-Downstream Substrate

-

Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours if the pathway is activated by serum components.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 1 hour.

-

Stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15 minutes) to activate the "Kinase X" pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Downstream Substrate) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using a digital imager.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with anti-total-Downstream Substrate and anti-GAPDH antibodies to ensure equal protein loading.

-

Quantitative Data Presentation

The results from the described Western blot experiment could be quantified by densitometry and presented in the following table format.

| This compound Conc. (nM) | Phospho-Substrate (Relative Density) | Total-Substrate (Relative Density) | p-Substrate / Total-Substrate Ratio |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 |

| 0.1 | 0.85 | 0.99 | 0.86 |

| 1 | 0.52 | 1.01 | 0.51 |

| 10 | 0.15 | 0.98 | 0.15 |

| 100 | 0.02 | 1.00 | 0.02 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound. This table would be used to determine the IC50 value of the compound.

To obtain specific and accurate protocols for this compound, it is essential to identify the compound's molecular target and its associated biological pathways. Researchers are advised to consult internal documentation or perform initial target identification screens to proceed with a more focused in vitro characterization.

Application Notes and Protocols for Studying Compound Effects in Primary Human Neutrophil Assays

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Methodologies for Assessing the Impact of Investigational Compounds on Primary Human Neutrophil Functions.

Note: While this document provides a comprehensive overview and detailed protocols for various primary human neutrophil assays, a thorough search of scientific literature and databases did not yield specific information regarding the use of L-693989 in these assays. The following protocols are therefore provided as a general guide for evaluating the effects of novel compounds on neutrophil function.

Introduction

Neutrophils are the most abundant leukocytes in human circulation and represent the first line of defense of the innate immune system.[1] Their functions, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), are critical for host defense against pathogens.[2][3] However, dysregulated neutrophil activity can contribute to tissue damage in a variety of inflammatory diseases. Consequently, neutrophils are a key target for therapeutic intervention, and robust in vitro assays are essential for characterizing the effects of investigational compounds on their function.

This document provides detailed protocols for the isolation of primary human neutrophils and the execution of key functional assays to assess the impact of test compounds on their activity.

Isolation of Primary Human Neutrophils from Whole Blood

A high-purity and viable population of neutrophils is crucial for reliable in vitro studies. Density gradient centrifugation is a standard method for neutrophil isolation.[4][5]

Protocol: Density Gradient-Based Neutrophil Isolation

Materials:

-

Anticoagulated (EDTA, heparin, or citrate) whole human blood

-

Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Trypan Blue solution

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood against the side of the tube.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer, which appears as a distinct band.

-

Wash the collected neutrophils by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 10 mL and centrifuge at 350 x g for 10 minutes.

-

To remove contaminating erythrocytes, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and vortex gently for 5 minutes.

-

Stop the lysis by adding 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

-

Discard the supernatant and resuspend the neutrophil pellet in an appropriate buffer for your downstream assay (e.g., HBSS with Ca²⁺/Mg²⁺).

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.

Experimental Workflow for Neutrophil Isolation

Caption: Workflow for isolating primary human neutrophils.

Key Functional Assays

The following are standard assays to evaluate the effect of a test compound on critical neutrophil functions. It is recommended to perform dose-response curves for the test compound and to include appropriate positive and negative controls.

Respiratory Burst Assay (Measurement of ROS Production)

Neutrophils produce ROS via the NADPH oxidase enzyme complex as a primary mechanism for killing pathogens.[3] This "respiratory burst" can be measured using fluorescent or chemiluminescent probes.

Protocol: Dihydrorhodamine 123 (DHR) Assay

Materials:

-

Isolated human neutrophils

-

Dihydrorhodamine 123 (DHR 123)

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

Test compound

-

HBSS with Ca²⁺/Mg²⁺

-

96-well black plate

-

Fluorometric plate reader

Procedure:

-

Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add DHR 123 to a final concentration of 5 µM and incubate for a further 5 minutes.

-

Transfer 100 µL of the cell suspension to the wells of a 96-well black plate.

-

Add 100 µL of the stimulant (e.g., 200 nM PMA or 1 µM fMLP) to the appropriate wells. Include an unstimulated control.

-

Immediately measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) kinetically over 60-90 minutes at 37°C.

Data Presentation:

| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) ± SD | % Inhibition of ROS Production |

| Unstimulated Control | - | ||

| Stimulated Control (PMA/fMLP) | - | 0% | |

| Test Compound | [X] µM | ||

| Test Compound | [Y] µM | ||

| Test Compound | [Z] µM |

Signaling Pathway for fMLP-Induced Respiratory Burst

Caption: fMLP signaling cascade leading to ROS production.

Degranulation Assay (Measurement of Enzyme Release)

Upon activation, neutrophils release the contents of their granules, which contain a variety of enzymes and antimicrobial proteins.[2] The release of specific enzymes, such as myeloperoxidase (MPO) from azurophilic granules or elastase, can be quantified.

Protocol: Elastase Release Assay

Materials:

-

Isolated human neutrophils

-

Cytochalasin B

-

fMLP as a stimulant

-

Test compound

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

96-well clear plate

-

Spectrophotometer

Procedure:

-

Resuspend neutrophils in assay buffer at 2 x 10⁶ cells/mL.

-

Pre-incubate cells with the test compound or vehicle for 15-30 minutes at 37°C.

-

Add cytochalasin B (final concentration 5 µg/mL) and incubate for 5 minutes.

-

Stimulate the cells with fMLP (final concentration 1 µM) for 15-30 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the elastase substrate to each well.

-

Measure the absorbance at 405 nm kinetically for 10-20 minutes.

Data Presentation:

| Treatment Group | Concentration | Elastase Activity (mOD/min) ± SD | % Inhibition of Degranulation |

| Unstimulated Control | - | ||

| Stimulated Control (fMLP) | - | 0% | |

| Test Compound | [X] µM | ||

| Test Compound | [Y] µM | ||

| Test Compound | [Z] µM |

Chemotaxis Assay

Chemotaxis is the directed migration of neutrophils towards a chemoattractant gradient, a crucial step in their recruitment to sites of inflammation.

Protocol: Boyden Chamber Assay

Materials:

-

Isolated human neutrophils

-

Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)

-

Test compound

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability/counting reagent (e.g., Calcein AM or CyQUANT)

-

Fluorescence plate reader

Procedure:

-

Resuspend neutrophils in assay medium at 2 x 10⁶ cells/mL and pre-incubate with the test compound or vehicle.

-

Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.

-

Place the membrane over the lower wells.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells on the underside of the membrane or in the lower chamber using a cell counting reagent and a fluorescence plate reader.

Data Presentation:

| Treatment Group | Concentration | Number of Migrated Cells (RFU) ± SD | % Inhibition of Chemotaxis |

| No Chemoattractant | - | ||

| Chemoattractant Control (IL-8/fMLP) | - | 0% | |

| Test Compound | [X] µM | ||

| Test Compound | [Y] µM | ||

| Test Compound | [Z] µM |

Logical Flow of Neutrophil Chemotaxis

Caption: Key steps in neutrophil chemotaxis.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel compounds on primary human neutrophil function. It is essential to carefully select appropriate stimuli and controls for each assay and to perform comprehensive dose-response analyses. The absence of specific data for this compound in the scientific literature highlights the importance of such foundational studies when characterizing new chemical entities for their potential immunomodulatory effects.

References

- 1. The Role of Neutrophils in the Immune System: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The responses of macrophages in interaction with neutrophils that undergo NETosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of sanguinarine on human peripheral blood neutrophil viability and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil-neutrophil interactions under hydrodynamic shear stress involve L-selectin and PSGL-1. A mechanism that amplifies initial leukocyte accumulation of P-selectin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693989 in In Vivo Mouse Models of Asthma: Application Notes and Protocols

Initial Assessment: Following a comprehensive literature search, it is crucial to inform researchers, scientists, and drug development professionals that there is currently no publicly available scientific literature detailing the use of L-693989 in in vivo mouse models of asthma. The available data on this compound identifies it as an orally active and water-soluble lipopeptide with established anticandidal and antipneumocystis properties.[1] Specifically, it has shown effectiveness in preventing the development of Pneumocystis carinii cysts, making it a compound of interest for research on Pneumocystis carinii pneumonia.[1]

Our search for its application in asthma models, including dosage, administration routes, and effects on airway hyperresponsiveness or inflammation, did not yield any specific studies. Therefore, the following sections, which would typically detail experimental protocols and quantitative data, will instead provide a general framework for how such a compound could be evaluated in a standard mouse model of asthma, based on established methodologies. This is intended to serve as a guide for researchers considering investigating this compound or similar compounds for this indication.

General Experimental Protocol for Evaluating a Novel Compound in an Ovalbumin (OVA)-Induced Mouse Model of Asthma

This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can be used to test the efficacy of investigational compounds like this compound.

I. Materials and Reagents

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile saline (0.9% NaCl)

-

Methacholine

-

Compound to be tested (e.g., this compound)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Phosphate-buffered saline (PBS)

II. Experimental Workflow

The experimental workflow for a typical OVA-induced asthma model involves sensitization, challenge, and subsequent assessment of asthma-related parameters.

Caption: Experimental workflow for an OVA-induced mouse model of asthma.

III. Detailed Methodology

-

Sensitization:

-

On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 10-50 µg of OVA emulsified in 1-2 mg of alum in a total volume of 200 µL sterile saline.[2] Control groups would receive saline and alum only.

-

-

Challenge:

-

From day 14 to day 17, challenge the sensitized mice with an intranasal or aerosolized solution of 1-2% OVA in sterile saline for 20-30 minutes each day.[2]

-

-

Compound Administration (Hypothetical for this compound):

-

The administration route and dosage for this compound would need to be determined based on its pharmacokinetic and pharmacodynamic properties. Common routes in mice include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) gavage.[3][4]

-

Treatment could be administered prophylactically (before challenge) or therapeutically (after challenge has begun). A typical prophylactic regimen might involve administering the compound 1-2 hours before each OVA challenge.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography or invasive measurement of lung resistance.

-

-

Collection of Bronchoalveolar Lavage Fluid (BALF):

-

Following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.

-

Analyze the BALF for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

-

Lung Histology:

-

Perfuse and fix the lungs in 10% formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.

-

-

Serum IgE Levels:

-

Collect blood via cardiac puncture at the time of sacrifice.

-

Measure OVA-specific IgE levels in the serum using an ELISA.

-

Potential Signaling Pathways to Investigate

Given that this compound's mechanism of action in an asthma context is unknown, researchers would need to investigate its effects on key inflammatory pathways. Asthma pathophysiology is complex, involving multiple cell types and signaling cascades. A primary focus would be on pathways regulating eosinophilic inflammation and leukotriene synthesis, as these are central to allergic asthma.

Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[5] They contribute to bronchoconstriction, mucus secretion, and eosinophil recruitment.[6] Eosinophils are key effector cells in allergic asthma, and their recruitment and activation are driven by cytokines such as IL-5.[4]

Caption: Simplified signaling pathways in allergic asthma.

Should this compound be investigated for asthma, studies would need to determine if it inhibits leukotriene synthesis, reduces eosinophil recruitment or activation, or modulates Th2 cytokine production.

Quantitative Data Summary (Hypothetical)

As no data is available for this compound in asthma models, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical Dosing Regimen for this compound in an OVA-Induced Asthma Model

| Treatment Group | Compound | Dose (mg/kg) | Route of Administration | Frequency |

| 1 | Vehicle | - | i.p. | Daily (Days 14-17) |

| 2 | This compound | 1 | i.p. | Daily (Days 14-17) |

| 3 | This compound | 10 | i.p. | Daily (Days 14-17) |

| 4 | This compound | 30 | i.p. | Daily (Days 14-17) |

| 5 | Dexamethasone | 1 | i.p. | Daily (Days 14-17) |

Table 2: Hypothetical Outcomes of this compound Treatment on Asthma Parameters

| Treatment Group | AHR (PenH) at 50 mg/mL Methacholine | Total BALF Cells (x10^5) | BALF Eosinophils (x10^4) | Serum OVA-specific IgE (ng/mL) |

| Naive (No OVA) | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 | <10 |

| Vehicle | 4.8 ± 0.5 | 8.2 ± 1.1 | 4.5 ± 0.8 | 550 ± 75 |

| This compound (1 mg/kg) | 4.2 ± 0.4 | 6.9 ± 0.9 | 3.8 ± 0.6 | 520 ± 60 |

| This compound (10 mg/kg) | 3.1 ± 0.3 | 4.5 ± 0.7 | 2.1 ± 0.4 | 380 ± 50 |

| This compound (30 mg/kg) | 2.2 ± 0.3 | 2.8 ± 0.5 | 1.2 ± 0.3 | 250 ± 45 |

| Dexamethasone | 1.8 ± 0.2 | 1.5 ± 0.3 | 0.5 ± 0.1 | 150 ± 30 |

*Data are presented as mean ± SEM.

Conclusion

While this compound has been identified as an antimicrobial agent, there is a significant gap in the literature regarding its potential application in inflammatory airway diseases such as asthma. The protocols and frameworks provided here offer a starting point for researchers interested in exploring the effects of this compound or other novel compounds in well-established in vivo mouse models of asthma. Any investigation into this area would require initial dose-ranging and toxicity studies to establish a safe and potentially efficacious dosing regimen. Furthermore, detailed mechanistic studies would be necessary to elucidate any anti-inflammatory or immunomodulatory effects of this compound in the context of allergic airway disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]

- 3. Frontiers | The Biology of Eosinophils and Their Role in Asthma [frontiersin.org]

- 4. The emerging roles of eosinophils: Implications for the targeted treatment of eosinophilic-associated inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-693989 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693989 is a compound with potential utility in cell-based assays. While some sources identify it as a pneumocandin, an antifungal agent, other contexts suggest its investigation as a serotonin receptor modulator. This document provides detailed protocols for the preparation and evaluation of this compound in cell-based assays, focusing on its potential activity as a 5-HT1D receptor antagonist. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to a Gαi subunit. Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound would be expected to block this agonist-induced decrease in cAMP. Furthermore, since 5-HT receptors can influence cell growth, the effect of this compound on cell viability and proliferation can also be assessed.

Data Presentation

| Assay Type | Cell Line | Agonist Used (Concentration) | Endpoint Measured | This compound IC50 (nM) |

| cAMP Inhibition Assay | CHO-K1 expressing human 5-HT1D | 5-HT (EC80) | cAMP level | Data to be determined |

| Cell Proliferation Assay | GLC8 human small cell lung carcinoma | 5-HT (1 µM) | [3H]-thymidine incorporation | Data to be determined |

| Cell Viability Assay | HOS osteosarcoma | None | Alamar Blue reduction | Data to be determined |

Signaling Pathway

The 5-HT1D receptor signals through the Gαi pathway to inhibit adenylyl cyclase and reduce intracellular cAMP levels. An antagonist like this compound is expected to block the binding of an agonist (e.g., serotonin) to the receptor, thereby preventing the downstream signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

Given that this compound may have low aqueous solubility, a stock solution in an organic solvent is recommended for in vitro assays.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, light-protecting (amber) microcentrifuge tubes

Protocol:

-

Bring the this compound powder to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, if the molecular weight of this compound is 1000 g/mol , dissolve 1 mg of the compound in 100 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution.

-

Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the 5-HT1D receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1D receptor

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

5-HT (Serotonin) or a selective 5-HT1D agonist

-

Forskolin

-

This compound stock solution

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit)

-

White, opaque 384-well microplates

Protocol:

-

Cell Seeding: Seed the 5-HT1D expressing CHO-K1 cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the 5-HT1D agonist and forskolin.

-

Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C.

-